molecular formula C10H4Cl2N2OS B1457246 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine CAS No. 1428141-39-2

2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine

Cat. No. B1457246
M. Wt: 271.12 g/mol
InChI Key: MGWZMVNZNAIHQC-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” is a heterocyclic compound . It is an active intermediate that is essential for new antitumor medications . The compound is part of a category of thick heterocyclic compounds containing thiofuran, pyrimidine ring, nitrogen, and sulfur .


Synthesis Analysis

The synthesis of “2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” involves 3-Amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C, and the second step yield was 81.4% at 105 °C .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” is C10H4Cl2N2OS . More detailed structural analysis could not be found in the available resources.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” include the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . The product was characterized by nuclear magnetic resonance (NMR) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in reactions with halogeno-esters, halogeno-ketones, and chloroacetamide to produce thieno[2,3-c]pyridines and pyrido[2′,3′:4,5]thieno[3,2-d]pyrimidinones, highlighting its versatility in organic synthesis (Attaby, 1998).
  • It has also been involved in the Suzuki Pd(0)-catalyzed coupling for the regioselective preparation of various substituted uracils, indicating its role in facilitating specific types of chemical bonding (Wellmar, Hörnfeldt, & Gronowitz, 1995).

Biological Studies and Applications

  • The compound has been explored for its antimicrobial and anti-inflammatory properties. A study highlighted that the integration of different groups in the thieno[2,3-d]pyrimidine ring enhances its antibacterial, antifungal, and anti-inflammatory activities (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
  • Another research demonstrated that thieno[2,3-d]pyrimidine derivatives, including those with 2,4-dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine, showed promising radioprotective and antitumor activities (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

Additional Applications and Studies

  • The compound has been a key player in the synthesis of new furyl-substituted and thienyl-substituted pyrrolo[1,2-c]pyrimidine compounds, as demonstrated by studies involving dipolar cycloaddition reactions (Iuhas, Georgescu, Georgescu, Draghici, & Cǎproiu, 2001).
  • Its use in the convenient synthesis and antimicrobial evaluation of multicyclic thienopyridines further exemplifies its significance in pharmaceutical research (Rateb, 2008).

properties

IUPAC Name

2,4-dichloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2OS/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWZMVNZNAIHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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